2-Chloro-5-aminomethylthiazole

Description

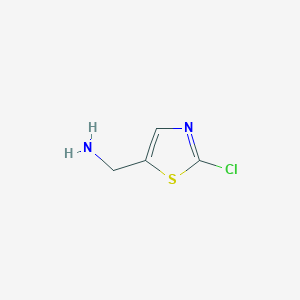

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDQBIMJBRASQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436214 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-08-1 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorothiazol-5-yl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-aminomethylthiazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a heterocyclic amine of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its rigid thiazole scaffold, coupled with the reactive aminomethyl and chloro functionalities, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a crucial intermediate in the development of novel therapeutic agents and pesticides.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered thiazole ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 5-position.

Chemical Structure:

The physicochemical properties of this compound and its common precursor, 2-Chloro-5-chloromethylthiazole, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 120740-08-1 |

| Molecular Formula | C4H5ClN2S |

| Molecular Weight | 148.61 g/mol |

| Appearance | Colourless to Yellow Oil |

| Melting Point | 121 °C |

| Boiling Point | 274.7±32.0 °C (Predicted) |

| Density | 1.427±0.06 g/cm3 (Predicted) |

| pKa | 7.68±0.29 (Predicted) |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

Table 2: Physicochemical Properties of 2-Chloro-5-chloromethylthiazole

| Property | Value |

| CAS Number | 105827-91-6 |

| Molecular Formula | C4H3Cl2NS |

| Molecular Weight | 168.04 g/mol |

| Appearance | White to light yellow crystal or colorless to light yellow liquid |

| Melting Point | 29-31 °C[1] |

| Boiling Point | 268.6±32.0 °C at 760 mmHg[1] |

| Density | 1.5±0.1 g/cm3 [1] |

| Refractive Index | n20/D 1.571 |

| Solubility | Soluble in methanol |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dichloropropene. The first step involves the synthesis of the key intermediate, 2-Chloro-5-chloromethylthiazole, which is then converted to the final product.

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

Several methods for the synthesis of 2-Chloro-5-chloromethylthiazole have been reported. A common and efficient method involves a one-pot reaction from 2,3-dichloropropene and sodium thiocyanate.

Experimental Protocol: One-Pot Synthesis of 2-Chloro-5-chloromethylthiazole [2]

-

Materials:

-

2,3-dichloropropene

-

Sodium thiocyanate

-

Tetrabutylammonium bromide

-

Toluene

-

Sulfuryl chloride

-

-

Procedure:

-

To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.

-

Under stirring, slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise.

-

Connect a condenser and reflux the mixture in an 80°C oil bath for 4 hours. The mixture will turn from a yellow liquid with a white solid to a dark brown liquid.

-

Increase the temperature to 120°C and continue heating for 3 hours to facilitate isomerization, at which point the mixture will become a black opaque liquid.

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly add 160g (1.18mol) of sulfuryl chloride dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to naturally warm to room temperature and stir for 2 hours.

-

The resulting mixture can be purified to yield 2-Chloro-5-chloromethylthiazole.

-

Caption: Synthesis workflow for 2-Chloro-5-chloromethylthiazole.

Step 2: Synthesis of this compound from 2-Chloro-5-chloromethylthiazole

The conversion of the chloromethyl group to an aminomethyl group can be achieved through various amination methods. A common approach is the Gabriel synthesis or direct reaction with a source of ammonia.

Experimental Protocol: Amination of 2-Chloro-5-chloromethylthiazole (General Procedure)

-

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine followed by deprotection)

-

A suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent)

-

-

Procedure:

-

Dissolve 2-Chloro-5-chloromethylthiazole in a suitable solvent in a reaction vessel.

-

Add an excess of the ammonia source to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by extraction and/or column chromatography to yield this compound.

-

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of the neonicotinoid insecticide Thiamethoxam.[3] The 2-chloro-5-substituted methylthiazole moiety is a crucial component of this class of insecticides.

The general class of 2-aminothiazoles has garnered significant attention in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activity data for this compound is not extensively reported, its structural motif is present in various pharmacologically active compounds. For instance, derivatives of 2-aminothiazole have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy.

Biological Activity and Mechanism of Action

The biological activity of compounds derived from this compound is largely attributed to the overall structure of the final molecule. In the case of Thiamethoxam, the mechanism of action involves the disruption of the central nervous system of insects.[3] Thiamethoxam and other neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death of the insect.[3]

While direct evidence for the biological activity and specific signaling pathway modulation by this compound itself is limited in publicly available literature, its role as a precursor highlights its importance. The aminothiazole core is a known pharmacophore, and further derivatization of the amino group can lead to compounds with diverse biological targets.

Caption: Role of this compound as an intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a potential scaffold for the development of new pharmaceutical agents. Its synthesis from readily available starting materials and its reactive functional groups allow for a wide range of chemical modifications. While its own biological activity is not well-documented, its importance as a key building block in the synthesis of biologically active compounds is well-established. Further research into the derivatization of this compound could lead to the discovery of novel compounds with significant therapeutic or agricultural value.

References

Physicochemical Characteristics of 2-Chloro-5-aminomethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Chloro-5-aminomethylthiazole, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, relevant experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C4H5ClN2S | PubChemLite[1] |

| Molecular Weight | 148.61 g/mol | Calculated |

| Melting Point | 121 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 274.7 ± 32.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa | Data not available | |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[2] |

| LogP (Predicted, XlogP) | 0.8 | PubChemLite[1] |

| SMILES | C1=C(SC(=N1)Cl)CN | PubChemLite[1] |

| InChI | InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | PubChemLite[1] |

| InChIKey | KCDQBIMJBRASQE-UHFFFAOYSA-N | PubChemLite[1] |

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing a known solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination.

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases.

-

The phases are separated, and the concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be employed, where the UV-Vis spectrum of the compound is measured at various pH values.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process. A potential synthetic route is outlined below.

Caption: A potential synthetic pathway for this compound.

The synthesis begins with the reaction of 2,3-dichloropropene with sodium thiocyanate to form 1-thiocyano-2-chloropropene. This intermediate then undergoes isomerization to yield 1-isothiocyanato-2-chloropropene. Subsequent chlorination and cyclization afford 2-chloro-5-chloromethylthiazole. Finally, nucleophilic substitution of the chloromethyl group with an amine source, such as ammonia, yields the target compound, this compound.

References

2-Chloro-5-aminomethylthiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a key heterocyclic building block in the synthesis of various biologically active molecules. Its structural features, comprising a chlorinated thiazole ring and a primary aminomethyl group, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

This compound, also known as (2-chlorothiazol-5-yl)methanamine, is a crucial intermediate in organic synthesis. A closely related and often precursor molecule is 2-Chloro-5-(chloromethyl)thiazole. The key properties of both compounds are summarized below for clarity and comparison.

| Property | This compound | 2-Chloro-5-(chloromethyl)thiazole |

| CAS Number | 120740-08-1 | 105827-91-6 |

| Molecular Formula | C₄H₅ClN₂S | C₄H₃Cl₂NS |

| Molecular Weight | 148.61 g/mol | 168.04 g/mol |

| Appearance | Colourless to Yellow Oil | Typically a solid, color may vary |

| Melting Point | 121 °C | 29-31°C |

| Boiling Point | 274.7±32.0 °C (Predicted) | Data may vary |

| Density | 1.427±0.06 g/cm³ (Predicted) | ~1.5 g/cm³ |

| Solubility | Slightly soluble in Chloroform and Methanol | Low solubility in water, soluble in some organic solvents |

| Stability | Hygroscopic | Stable under recommended temperatures and pressures |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the amination of its precursor, 2-Chloro-5-(chloromethyl)thiazole. The synthesis of this precursor is a critical first step and is well-documented in patent literature.

Synthesis of 2-Chloro-5-(chloromethyl)thiazole

A common method for the preparation of 2-Chloro-5-(chloromethyl)thiazole involves the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in an aprotic solvent such as acetonitrile.

-

Chlorination: At a controlled temperature of 10-15 °C, introduce chlorine gas (1.1-1.5 eq) into the solution.

-

Reaction: Stir the mixture at 20-25 °C for 2-12 hours to allow for the formation of 2-chloro-5-chloromethylthiazole hydrochloride.

-

Isolation: Cool the reaction mixture to -10 °C to -20 °C to crystallize the hydrochloride salt. The crystals can be collected by filtration and washed with cold acetonitrile.

-

Liberation of Free Base: Treat the hydrochloride salt with water at 30-40 °C to liberate 2-chloro-5-chloromethylthiazole as a separate liquid phase.

-

Purification: The organic phase can be washed with water and dried under reduced pressure to yield the purified product.

Alternatively, a one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate followed by chlorination with sulfuryl chloride has been reported.

Synthesis of this compound

The conversion of 2-Chloro-5-(chloromethyl)thiazole to this compound is a nucleophilic substitution reaction. While detailed, peer-reviewed protocols are scarce, the general transformation involves reacting the chloromethyl compound with an ammonia source.

Generalized Experimental Protocol:

-

Reaction Setup: Dissolve 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) in a suitable solvent, such as ethanol or a mixture of organic solvent and aqueous ammonia.

-

Amination: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, in excess. The reaction may be carried out at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent and water.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming a hydrochloride salt, which can be recrystallized.

Applications in Drug Development and Agrochemicals

This compound and its precursor are vital intermediates in the synthesis of several commercially important products.

-

Pharmaceuticals: It is a key building block in the synthesis of the antiretroviral drug Ritonavir , which is an HIV protease inhibitor. The synthesis of Ritonavir involves the coupling of this thiazole derivative with other complex organic molecules.

-

Agrochemicals: This compound is a precursor for neonicotinoid insecticides, such as Thiamethoxam and Clothianidin . These insecticides act on the central nervous system of insects.

The general synthetic utility of this compound is highlighted in its role as a versatile intermediate.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the broader class of thiazole-containing compounds exhibits a wide range of biological activities. Thiazole derivatives have been investigated for their potential as:

-

Anticancer agents

-

Antimicrobial agents (antibacterial and antifungal)

-

Anti-inflammatory agents

The specific biological activity and mechanism of action of this compound itself are not extensively reported in publicly available literature. Its primary role in biological systems is as a component of larger, more complex active molecules. For instance, in Ritonavir, the thiazole moiety contributes to the overall shape and electronic properties of the molecule, which are crucial for its binding to the HIV protease enzyme.

The workflow for investigating the biological potential of a new thiazole derivative would typically involve a series of in vitro and in vivo studies.

Conclusion

This compound is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward, albeit requiring careful handling, synthesis from readily available precursors makes it an attractive building block for the creation of complex and potent bioactive molecules. Further research into the direct biological activities of this compound and its simpler derivatives could open new avenues for drug discovery and development.

Synthesis pathway for 2-Chloro-5-aminomethylthiazole from its precursor

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-5-aminomethylthiazole, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is presented in a two-stage process, beginning with the formation of the crucial precursor, 2-Chloro-5-chloromethylthiazole, followed by its subsequent amination to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Stage 1: Synthesis of the Precursor, 2-Chloro-5-chloromethylthiazole

The synthesis of 2-Chloro-5-chloromethylthiazole can be achieved through various pathways, primarily involving the chlorination and cyclization of different allyl isothiocyanate derivatives. Below are detailed experimental protocols for the most common methods.

Pathway 1: From 2-Chloroallyl Isothiocyanate

This method involves the direct chlorination of 2-chloroallyl isothiocyanate in an aprotic solvent.

Experimental Protocol:

In a suitable reaction vessel, 580 g (4.0 mol) of 2-chloroallyl isothiocyanate is dissolved in 860 g of acetonitrile. The solution is cooled to a temperature between 10°C and 15°C. At this temperature, 390 g (5.5 mol) of chlorine gas is introduced into the mixture. Following the addition of chlorine, the reaction mixture is stirred for 2 hours at a temperature maintained between 20°C and 25°C. The mixture is then cooled to -10°C and stirred for an additional hour. The resulting crystalline product, 2-chloro-5-chloromethylthiazole hydrochloride, is collected by filtration and washed with cold acetonitrile. To liberate the free base, the crystals are treated with 2 kg of water at 40°C, leading to the formation of two liquid phases. The organic phase is separated, washed with 400 g of water at 30-35°C, and subsequently dried under vacuum at 30°C.[1][2]

Quantitative Data Summary:

| Reagent/Parameter | Value | Unit | Reference |

| 2-Chloroallyl isothiocyanate | 580 (4.0 mol) | g | [1][2] |

| Acetonitrile | 860 | g | [1][2] |

| Chlorine | 390 (5.5 mol) | g | [1][2] |

| Chlorination Temperature | 10 - 15 | °C | [1][2] |

| Stirring Temperature | 20 - 25 | °C | [1][2] |

| Stirring Time | 2 | hours | [1][2] |

| Cooling Temperature | -10 | °C | [1][2] |

| Final Product Yield | 71 (as 94% pure) | % | [1][2] |

Pathway 2: From 2,3-Dichloropropene and Sodium Thiocyanate

This "one-pot" process involves the initial formation of an isothiocyanate intermediate followed by chlorination and cyclization.

Experimental Protocol:

To a 500 mL three-necked flask, add 100 g (1.23 mol) of sodium thiocyanate, 2.5 g of tetrabutylammonium bromide, and 200 mL of toluene. While stirring, slowly add 108 g (0.97 mol) of 2,3-dichloropropene dropwise. The mixture is then heated to 80°C and refluxed for 4 hours. Following this, the temperature is increased to 120°C for 3 hours to induce isomerization. The resulting mixture containing 1-isothiocyanato-2-chloropropene is then reacted with a chlorinating agent such as sulfuryl chloride to yield 2-chloro-5-chloromethylthiazole. The final product is purified by standard methods.

Quantitative Data Summary:

| Reagent/Parameter | Value | Unit | Reference |

| Sodium thiocyanate | 100 (1.23 mol) | g | |

| 2,3-Dichloropropene | 108 (0.97 mol) | g | |

| Toluene | 200 | mL | |

| Tetrabutylammonium bromide | 2.5 | g | |

| Reflux Temperature (Step 1) | 80 | °C | |

| Reflux Time (Step 1) | 4 | hours | |

| Isomerization Temperature | 120 | °C | |

| Isomerization Time | 3 | hours | |

| Final Product Purity | >99 | % |

Synthesis Pathway Diagram for 2-Chloro-5-chloromethylthiazole

Caption: Synthesis routes to 2-Chloro-5-chloromethylthiazole.

Stage 2: Synthesis of this compound

The conversion of 2-Chloro-5-chloromethylthiazole to this compound is effectively achieved through the Delépine reaction, which allows for the synthesis of primary amines from alkyl halides.

Delépine Reaction Pathway

This reaction proceeds in two main steps: the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), followed by acid hydrolysis to release the primary amine.

Experimental Protocol:

Step 1: Formation of the Quaternary Ammonium Salt 2-Chloro-5-chloromethylthiazole is dissolved in a suitable solvent such as chloroform or ethanol. An equimolar amount of hexamethylenetetramine is added to the solution. The mixture is stirred, typically at room temperature or with gentle heating, for a period of time until the quaternary ammonium salt precipitates out of the solution. The salt is then collected by filtration and washed with a cold solvent.

Step 2: Acid Hydrolysis The isolated quaternary ammonium salt is suspended in an ethanolic solution of concentrated hydrochloric acid. The mixture is refluxed for several hours to ensure complete hydrolysis. During this process, the salt is converted to the primary amine hydrochloride, along with byproducts such as formaldehyde and ammonium chloride. After cooling, the desired this compound hydrochloride can be isolated. The free amine can be obtained by neutralization with a suitable base.

Quantitative Data (General Procedure):

| Reagent/Parameter | Description | Reference |

| Substrate | 2-Chloro-5-chloromethylthiazole | [1] |

| Amine Source | Hexamethylenetetramine | [1] |

| Solvent (Step 1) | Chloroform or Ethanol | [1] |

| Hydrolysis Agent | Concentrated HCl in Ethanol | [1] |

| Reaction Condition (Step 1) | Room temperature to reflux | [1] |

| Reaction Condition (Step 2) | Reflux | [1] |

Alternative Amination Method: Gabriel Synthesis

An alternative route for this transformation is the Gabriel synthesis. This method involves the reaction of 2-Chloro-5-chloromethylthiazole with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent cleavage of this intermediate, typically with hydrazine, liberates the desired primary amine. This method is advantageous as it prevents the over-alkylation that can occur in direct amination reactions.

Workflow for the Conversion to this compound

Caption: Delépine reaction workflow for amination.

References

Spectroscopic Profile of 2-Chloro-5-aminomethylthiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-5-aminomethylthiazole. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed spectral analysis to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. The data has been generated using advanced computational algorithms to provide reliable spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provides insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | Singlet | 1H | Thiazole C4-H |

| 4.01 | Singlet | 2H | -CH₂-NH₂ |

| 1.85 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.1 | Thiazole C2-Cl |

| 141.5 | Thiazole C4 |

| 135.8 | Thiazole C5 |

| 39.7 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1620-1580 | Medium | N-H bend (amine) |

| 1550-1450 | Medium | C=C and C=N stretch (thiazole ring) |

| 1100-1000 | Medium | C-N stretch |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 113 | 45 | [M - Cl]⁺ |

| 131 | 30 | [M - NH₂]⁺ |

| 97 | 60 | [M - CH₂NH₂]⁺ |

Experimental Protocols

The predicted data presented in this guide was obtained using computational chemistry software. The following outlines the general theoretical approach for generating such predictions.

NMR Spectra Prediction: The ¹H and ¹³C NMR spectra were predicted using a Density Functional Theory (DFT) approach. The molecular geometry was first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound (e.g., tetramethylsilane).

IR Spectrum Prediction: The IR spectrum was predicted by performing a vibrational frequency analysis on the optimized molecular geometry. The harmonic vibrational frequencies and their corresponding intensities were calculated at the same level of theory used for geometry optimization.

Mass Spectrum Prediction: The mass spectrum was predicted by analyzing the fragmentation patterns of the molecular ion. The bond dissociation energies were estimated to identify the most likely fragmentation pathways upon electron ionization.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Pivotal Role of 2-Chloro-5-aminomethylthiazole as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-aminomethylthiazole is a key heterocyclic building block in the synthesis of a range of biologically active molecules, most notably in the fields of agrochemicals and pharmaceuticals. Its bifunctional nature, possessing both a reactive amino group and a substituted thiazole ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of high-value chemical entities. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a functionalized derivative of this core, serves as a crucial intermediate, providing a handle for further molecular elaboration. Its synthesis and subsequent reactions are of significant interest to synthetic and medicinal chemists aiming to develop novel therapeutic agents and crop protection agents. This guide will focus on the synthesis of its immediate precursor, 2-chloro-5-chloromethylthiazole (CCMT), the conversion to this compound, and its application in the synthesis of notable commercial products.

Synthesis of this compound and its Precursor

The primary route to this compound involves the synthesis of its precursor, 2-chloro-5-chloromethylthiazole (CCMT), followed by an amination step.

Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

Several synthetic routes to CCMT have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient method involves the chlorination and cyclization of a 2-haloallyl isothiocyanate.

Table 1: Summary of Quantitative Data for the Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | 10-25 | 93 | >96 | [1][3] |

| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | -10 to 25 | 71 | 94 | [4] |

| 1-Isothiocyanato-2-chloro-2-propene | Chlorine | Acetonitrile | 30-35 | 86.8 | 99.5 | [5][6] |

| 2,3-Dichloropropene | Sodium thiocyanate, Sulfuryl chloride | Toluene | 80-120 | High | 99 | [7] |

Experimental Protocol: Synthesis of CCMT from 2-Chloroallyl isothiocyanate[1][3]

Materials:

-

2-Chloroallyl isothiocyanate (4.0 mol)

-

Acetonitrile (860 g)

-

Chlorine (5.5 mol)

Procedure:

-

Dissolve 2-chloroallyl isothiocyanate (580 g, 4.0 mol) in acetonitrile (860 g) in a suitable reactor.

-

Cool the solution to 10-15 °C.

-

Introduce chlorine gas (390 g, 5.5 mol) into the reaction mixture while maintaining the temperature between 10 and 15 °C.

-

After the addition of chlorine is complete, stir the mixture at 20-25 °C for 2 hours.

-

Degas the mixture under vacuum at 30-35 °C to remove any dissolved gases.

-

The resulting solution of 2-chloro-5-chloromethylthiazole in acetonitrile can be used directly in subsequent reactions or the product can be isolated.

Isolation:

-

To isolate the product, cool the reaction mixture to -10 °C and stir for one hour.

-

The product, 2-chloro-5-chloromethylthiazole hydrochloride, will crystallize.

-

Filter the crystals and wash with cold acetonitrile.

-

To obtain the free base, treat the hydrochloride salt with water at 30-40 °C. The 2-chloro-5-chloromethylthiazole will separate as a lower liquid phase.

-

Wash the organic phase with water and dry under vacuum to yield the final product.

Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT).

Synthesis of this compound

The conversion of CCMT to this compound is a critical step. This transformation is typically achieved through amination, where the chloromethyl group is converted to an aminomethyl group. While direct amination with ammonia can be challenging due to the potential for over-alkylation, methods like the Delépine and Gabriel syntheses offer controlled routes to the desired primary amine.

2.3.1. The Delépine Reaction

The Delépine reaction provides a method for the synthesis of primary amines from alkyl halides via a hexaminium salt intermediate.[8][9]

Experimental Protocol: Synthesis of this compound via the Delépine Reaction (Proposed)

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Hexamethylenetetramine (Hexamine)

-

Chloroform or Ethanol

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Formation of the Hexaminium Salt: Dissolve 2-chloro-5-chloromethylthiazole in chloroform or ethanol. Add an equimolar amount of hexamethylenetetramine. Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution. Filter the salt and wash with the solvent.

-

Hydrolysis: Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide) to liberate the free amine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Delépine reaction for the synthesis of the target amine.

2.3.2. The Gabriel Synthesis

The Gabriel synthesis is another classic method for preparing primary amines from alkyl halides, utilizing potassium phthalimide as a protected source of ammonia.[2][10][11][12][13]

Experimental Protocol: Synthesis of this compound via the Gabriel Synthesis (Proposed)

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Alkylation: Dissolve 2-chloro-5-chloromethylthiazole and potassium phthalimide in DMF. Heat the mixture with stirring for several hours to form N-(2-chloro-5-thiazolylmethyl)phthalimide.

-

Hydrazinolysis: After cooling the reaction mixture, add hydrazine hydrate and reflux the solution in ethanol. This will cleave the phthalimide group, releasing the primary amine.

-

Work-up: After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. Take up the residue in dilute acid and wash with an organic solvent to remove any non-basic impurities. Basify the aqueous layer and extract the desired amine with an organic solvent. Dry, filter, and concentrate the organic extracts to obtain this compound.

Gabriel synthesis for the preparation of the target amine.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of several commercial products, particularly in the agrochemical and pharmaceutical industries.

Synthesis of Thiamethoxam

Thiamethoxam is a second-generation neonicotinoid insecticide.[13] While many synthetic routes to thiamethoxam utilize CCMT directly, the aminomethyl derivative can also be a key precursor.

Table 2: Data for the Synthesis of Thiamethoxam from CCMT

| Reactant 1 | Reactant 2 | Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Chloro-5-chloromethylthiazole | 3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Dimethylformamide (DMF) | Potassium carbonate | Triethyl benzyl ammonium chloride (TEBA) | 65 | >90 | 98 | [7][14] |

Experimental Protocol: Synthesis of Thiamethoxam from CCMT [7]

Materials:

-

2-Chloro-5-chloromethylthiazole (50 kg)

-

3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg)

-

Dimethylformamide (DMF) (350 kg)

-

Potassium carbonate

-

Triethyl benzyl ammonium chloride (TEBA)

Procedure:

-

Charge a 1000 L reactor with DMF (350 kg).

-

Add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg) and 2-chloro-5-chloromethylthiazole (50 kg) to the reactor.

-

Heat the resulting mixture to approximately 65 °C.

-

Add a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., TEBA) to facilitate the reaction.

-

Maintain the reaction at 65 °C until completion.

-

Upon completion, the product thiamethoxam can be isolated and purified by crystallization.

Synthesis of the insecticide Thiamethoxam.

Role in the Synthesis of Dasatinib Intermediates

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] The 2-aminothiazole moiety is a core structural feature of dasatinib. While many reported syntheses of dasatinib build the 2-aminothiazole ring from acyclic precursors, this compound represents a potential starting material for the construction of key intermediates.

The primary mechanism of action of dasatinib involves the inhibition of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[3] This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Dasatinib inhibits BCR-ABL and Src kinase signaling pathways.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis, primarily through the amination of the readily available 2-chloro-5-chloromethylthiazole, provides access to a key building block for the agrochemical and pharmaceutical industries. The detailed synthetic protocols and reaction pathways presented in this guide are intended to serve as a practical resource for researchers and scientists working in these fields. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and improved bioactive molecules with significant commercial and therapeutic potential.

References

- 1. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 4. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. Delépine reaction - Wikipedia [en.wikipedia.org]

- 9. Delepine reaction [organic-chemistry.org]

- 10. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. perlego.com [perlego.com]

- 12. jk-sci.com [jk-sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

2-Chloro-5-aminomethylthiazole: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides - A Technical Guide

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-aminomethylthiazole, a pivotal intermediate in the manufacturing of modern neonicotinoid insecticides. Neonicotinoids represent the most widely used class of insecticides globally, valued for their high efficacy against a broad spectrum of pests and their systemic nature.[1][2] This document details the synthetic pathways leading to this compound, with a focus on its direct precursor, 2-Chloro-5-chloromethylthiazole (CCMT). It includes a compilation of quantitative data from various synthesis methods, detailed experimental protocols derived from patent literature, and graphical representations of key chemical workflows. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering in-depth insights into the production and application of this critical chemical building block.

Introduction to Neonicotinoids

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[3] Developed in the 1980s, they have become the most important chemical class of insecticides introduced since synthetic pyrethroids.[4] Their primary mode of action is as potent agonists of insect nicotinic acetylcholine receptors (nAChRs).[1][4] When an insect ingests a neonicotinoid, the insecticide irreversibly binds to these receptors, leading to continuous nerve stimulation, paralysis, and eventual death.[1] This mechanism is highly selective for insects, as neonicotinoids have a much lower affinity for mammalian nAChRs.[1]

Key first-generation neonicotinoids include imidacloprid, thiamethoxam, clothianidin, acetamiprid, and thiacloprid.[3] They are systemic pesticides, meaning they are absorbed by the plant and transported throughout its tissues, including leaves, stems, pollen, and nectar.[2][3] This property makes them highly effective against sucking insect pests like aphids and whiteflies.[4][5] The thiazole moiety, specifically the 2-chloro-5-substituted thiazole ring, is a crucial structural component for many of these highly effective insecticides, such as thiamethoxam and clothianidin.[6][7]

Synthesis of the Precursor: 2-Chloro-5-chloromethylthiazole (CCMT)

The direct precursor to this compound is 2-Chloro-5-chloromethylthiazole (CCMT), a compound synthesized through several industrial routes. The efficiency and purity achieved in CCMT synthesis are critical for the economic viability of the final insecticide products. Key methods involve the chlorination and cyclization of various isothiocyanate derivatives.

The selection of a synthesis route often depends on factors like starting material cost, reaction conditions, yield, and final product purity. The table below summarizes quantitative data from various patented methods.

| Synthesis Route (Starting Material) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Source |

| 2-Chloroallyl Isothiocyanate | Chlorine, Acetonitrile | 20 to 25 °C, 2 hours | 93 (theoretical) | 96 | [8][9] |

| 2-Chloroallyl Isothiocyanate | Chlorine, Acetonitrile | -10 °C (crystallization) | 71 | 94 | [9] |

| 3-Chloro-1-propenylisothiocyanate | Chlorine, Chloroform | Reflux, 6-8 hours | 43 (after distillation) | Not specified | [10][11] |

| 2,3-Dichloropropene | Sodium Thiocyanate, Toluene, Sulfuryl Chloride | 80°C -> 120°C -> Chlorination | 81.3 | 93 | [12] |

| Allyl Isothiocyanate | Chlorinating Agent, Oxidizing Agent | -40 to +30 °C | Not specified | Not specified | [13] |

Synthesis of this compound from CCMT

The conversion of the chloromethyl group in CCMT to an aminomethyl group is a critical step to produce the final key intermediate. This is typically achieved through an amination reaction, where CCMT is treated with an ammonia source. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, yielding this compound.

Detailed Experimental Protocols

The following protocols are adapted from patent literature and provide detailed methodologies for the synthesis of CCMT.

-

Source: Adapted from patent EP1031566A1.[9]

-

Materials:

-

2-Chloroallyl isothiocyanate (560 g, 4.0 mol)

-

Acetonitrile (solvent)

-

-

Procedure:

-

As per the method described in Example 1 of the source patent, 560 g (4.0 mol) of 2-chloroallyl isothiocyanate is used.[9]

-

The reaction mixture is stirred for two hours at a temperature of 20 to 25 °C.[9]

-

Following the stirring period, the mixture is degassed under vacuum at 30 to 35 °C.[9]

-

This process yields 1838 g of a 34% solution of 2-chloro-5-chloromethylthiazole in acetonitrile, as determined by Gas Chromatography (GC) with an internal standard.[9] This corresponds to a theoretical yield of 93%.[9]

-

After removal of the solvent, the resulting product has a purity of 96%.[9]

-

-

Source: Adapted from ChemicalBook and Semantic Scholar.[10][11]

-

Materials:

-

Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol)

-

Chloroform (600 mL)

-

Chlorine gas (267.1 g, 3.77 mol)

-

Sodium bicarbonate

-

-

Equipment:

-

2-liter round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Condenser with an outlet vented to a sodium hydroxide trap

-

-

Procedure:

-

Charge the flask with the crude isothiocyanate mixture and chloroform.[10]

-

Stir the mixture and heat to reflux.[10]

-

Bubble chlorine gas under the surface of the reaction over a period of 6-8 hours.[10][11] Monitor the conversion to 2-chloro-5-(chloromethyl)thiazole by GC.[11]

-

Once the reaction is complete, cool the mixture and filter it.[11]

-

Concentrate the filtrate on a rotary evaporator to remove the chloroform.[11]

-

Add sodium bicarbonate (approx. 0.25 equivalents) to the concentrated filtrate.[11]

-

Distill the product at 97 °C under vacuum (6 mm/Hg). The yield after distillation is 43%.[10][11]

-

Application in Neonicotinoid Synthesis

This compound is the direct building block for constructing the final neonicotinoid molecule. It provides the essential thiazole ring structure. In the synthesis of thiamethoxam, for example, this intermediate is reacted with other reagents to build the complete molecular structure, including the oxadiazine ring and the nitroguanidine group.

Conclusion

This compound, and its immediate precursor CCMT, are indispensable intermediates in the agrochemical industry. The various synthetic routes developed for their production highlight the ongoing efforts to optimize yield, purity, and cost-effectiveness. A thorough understanding of these synthetic pathways, reaction kinetics, and purification methods is essential for professionals engaged in the large-scale manufacturing of neonicotinoid insecticides. The data and protocols presented in this guide serve as a valuable technical resource, demonstrating the chemical ingenuity that underpins the production of some of the world's most effective crop protection agents.

References

- 1. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xerces.org [xerces.org]

- 3. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Pesticide intermediate CCMT/2-Chloro-5-chloromethylthiazole | [engebiotech.com]

- 8. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 9. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 10. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

A Technical Guide to the Stability, Storage, and Handling of 2-Chloro-5-aminomethylthiazole and its Key Precursor

Disclaimer: Detailed, experimentally verified stability and handling data for 2-Chloro-5-aminomethylthiazole is limited in publicly available literature. This guide provides the most current information available for this compound and supplements it with comprehensive data for its immediate and structurally related precursor, 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6). Due to the significant difference in chemical reactivity between an amine group (basic, nucleophilic) and a chloromethyl group (electrophilic, alkylating agent), the data for the precursor should be considered as indicative and not directly transferable. All handling and storage decisions should be made with caution and in consultation with a current Safety Data Sheet (SDS) for the specific compound being used.

Compound Profiles

This section outlines the known chemical and physical properties of this compound and its precursor. The significant disparity in available data is immediately apparent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 120740-08-1 | [1] |

| Molecular Formula | C₄H₅ClN₂S | [1] |

| Molecular Weight | 148.61 g/mol | [1] |

| Appearance | Colourless to Yellow Oil | [1] |

| Melting Point | 121 °C (Note: Contradictory with appearance) | [1] |

| Boiling Point | 274.7±32.0 °C (Predicted) | [1] |

| Density | 1.427±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| pKa | 7.68±0.29 (Predicted) | [1] |

Table 2: Physicochemical Properties of 2-Chloro-5-(chloromethyl)thiazole

| Property | Value | Citations |

| CAS Number | 105827-91-6 | [2][3][4][5] |

| Molecular Formula | C₄H₃Cl₂NS | [2][4][6] |

| Molecular Weight | 168.04 g/mol | [2][6][7] |

| Appearance | White to light yellow crystal or solid | [6] |

| Melting Point | 29-31 °C | [7] |

| Boiling Point | 268.6±32.0 °C at 760 mmHg | [2] |

| Flash Point | 116.3±25.1 °C | [2] |

| Density | 1.5±0.1 g/cm³ | [2] |

| Purity | ≥98.5% to ≥99% | [6] |

Stability and Degradation

The stability profile is crucial for ensuring the integrity of the compound during research and development.

Stability of this compound

The primary known instability for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] No quantitative degradation studies or forced degradation pathways are documented in the available literature.

Stability of 2-Chloro-5-(chloromethyl)thiazole

This precursor is generally stable under recommended storage conditions.[7][8] One supplier states it is stable for at least two years after receipt when stored appropriately at -20°C.[6]

Key Instabilities and Decomposition:

-

Thermal Decomposition: The compound is sensitive to heat and can decompose during high-temperature processes like distillation.[9] Hazardous decomposition products upon combustion include toxic fumes such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[2][4][7][10]

-

Incompatibilities: Contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides should be avoided to prevent hazardous reactions.[7][8][10]

-

Moisture and Air Sensitivity: The compound is noted to be sensitive to moisture and air.[8][10][11]

A patented method to mitigate thermal decomposition during purification involves the addition of epoxy soybean oil (5-20% by weight) to the crude product before vacuum rectification.[9] This suggests that radical or acidic mechanisms may contribute to its degradation at high temperatures.

Storage and Handling

Proper storage and handling are paramount to maintain chemical purity and ensure personnel safety.

Table 3: Recommended Storage Conditions

| Parameter | This compound | 2-Chloro-5-(chloromethyl)thiazole | Citations |

| Temperature | 2 to 8 °C | 2 to 8 °C (Short-term) / -20 °C (Long-term) | [1][2][3][6][7][12] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | Under inert atmosphere | [1][3] |

| Light Exposure | Protect from light | Protect from light | [6] |

| Moisture | Hygroscopic; protect from moisture | Keep in a dry place; protect from moisture | [1][6][8] |

| Container | Tightly closed original packaging | Tightly closed container | [7][11][12] |

Handling and Personal Protective Equipment (PPE)

The following handling guidelines are based on data for 2-Chloro-5-(chloromethyl)thiazole and should be considered a minimum standard for handling this compound.

Table 4: Summary of Handling and Safety Precautions

| Precaution | Guideline | Citations |

| Engineering Controls | Use only in a chemical fume hood with adequate exhaust ventilation. Safety shower and eye wash station must be readily available. | [2][7][10][12] |

| Eye Protection | Wear chemical safety goggles or glasses with side-shields. | [2][4][12] |

| Hand Protection | Wear impermeable, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. | [2][8][12] |

| Skin & Body Protection | Wear appropriate protective clothing (lab coat) to prevent skin exposure. | [2][4][12] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A self-contained breathing apparatus (SCBA) should be available for emergencies. | [4][12] |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [4][7][11] |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available. However, the following protocol for the purification of its precursor provides critical insight into its thermal stability and handling under vacuum.

Protocol 1: Vacuum Distillation of 2-Chloro-5-(chloromethyl)thiazole

This protocol is adapted from a method described for the purification of 2-Chloro-5-(chloromethyl)thiazole after synthesis.[13]

Objective: To purify crude 2-Chloro-5-(chloromethyl)thiazole while minimizing thermal decomposition.

Materials:

-

Crude 2-Chloro-5-(chloromethyl)thiazole

-

Sodium bicarbonate (NaHCO₃)

-

Distillation apparatus suitable for vacuum distillation (e.g., short path)

-

Vacuum pump, pressure gauge, and cold trap

-

Heating mantle with stirrer

-

Receiving flasks

Methodology:

-

Neutralization: Add sodium bicarbonate (approximately 0.25 equivalents relative to the crude material) to the concentrated crude 2-Chloro-5-(chloromethyl)thiazole. This step is crucial to neutralize any residual acids (e.g., HCl) that could catalyze decomposition at high temperatures.

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the apparatus and the vacuum pump.

-

Distillation:

-

Begin stirring the mixture.

-

Slowly apply vacuum, reducing the pressure to approximately 6 mm Hg.

-

Gently heat the distillation flask using the heating mantle.

-

Monitor the temperature of the vapor as the compound begins to distill.

-

Collect the purified product that distills at approximately 97 °C at 6 mm Hg.

-

-

Completion: Once the product has been collected, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

-

Storage: Transfer the purified, low-melting solid product to a pre-labeled, airtight container and store under recommended conditions (e.g., -20°C, under inert gas).

Visualizations

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of thiazole intermediates in a laboratory setting.

Caption: General workflow for safely handling reactive chemical intermediates.

Role as a Synthetic Intermediate

2-Chloro-5-(chloromethyl)thiazole is a key building block in the synthesis of pharmaceuticals, most notably the HIV protease inhibitor Ritonavir. The conversion to this compound is a critical step in these synthetic routes.

Caption: Synthetic pathway from simple precursors to Ritonavir.[3][13]

References

- 1. 120740-08-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. georganics.sk [georganics.sk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemodex.com [chemodex.com]

- 7. aksci.com [aksci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its versatile structure serves as a privileged scaffold, forming the backbone of a multitude of clinically approved drugs and investigational compounds.[2] This guide provides a comprehensive technical overview of the 2-aminothiazole class of heterocyclic compounds, delving into their synthesis, chemical properties, and extensive applications in drug development, with a focus on their roles as anticancer, antibacterial, and neuroprotective agents.

Synthesis and Chemical Properties

The most prevalent and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole core. The reaction is known for its simplicity and generally high yields.[3]

Physicochemical Properties of 2-Aminothiazole

The parent 2-aminothiazole is a heterocyclic amine with a pyridine-like odor. It is soluble in water, alcohols, and diethyl ether.

| Property | Value |

| Molecular Formula | C₃H₄N₂S |

| Molecular Weight | 100.14 g/mol |

| Melting Point | 91-93 °C |

| Appearance | Light brown crystals or brown granular solid |

Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1]

Anticancer Activity

Numerous 2-aminothiazole derivatives have been developed as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. A notable example is Dasatinib , a dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Dasatinib | K562 (CML) | <0.001 | [4] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [4] |

| SHG-44 (Glioma) | 4.03 | [4] | |

| Compound 23 | HepG2 (Liver Cancer) | 510 | [4] |

| PC12 (Pheochromocytoma) | 309 | [4] | |

| Compound 24 | HepG2 (Liver Cancer) | 570 | [4] |

| PC12 (Pheochromocytoma) | 298 | [4] | |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [4] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 | [4] |

| A549 (Lung Cancer) | 8.64 | [4] | |

| HeLa (Cervical Cancer) | 6.05 | [4] | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [5] |

Antibacterial Activity

The 2-aminothiazole nucleus is also a crucial component of many antibacterial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Piperazinyl derivative 121d | S. aureus (MRSA) | 4 | [5] |

| E. coli | 8 | [5] | |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | S. aureus | 4-16 | [5] |

| S. epidermidis | 4-16 | [5] | |

| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | S. aureus | 4-16 | [5] |

| S. epidermidis | 4-16 | [5] | |

| Compound NS-5 | B. subtilis | 17 | |

| E. coli | 20 | ||

| Compound NS-8 | B. subtilis | 18 | |

| E. coli | 20 |

Other Therapeutic Applications

Beyond cancer and infectious diseases, 2-aminothiazole derivatives have shown promise in treating a variety of other conditions. Pramipexole , a dopamine D2/D3 receptor agonist, is used in the management of Parkinson's disease and restless legs syndrome. Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), preferentially inhibits cyclooxygenase-2 (COX-2) and is used to treat arthritis.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminothiazole-containing drugs stem from their interaction with various molecular targets and modulation of key signaling pathways.

References

Methodological & Application

Synthetic Protocol for the Preparation of 2-Chloro-5-aminomethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Chloro-5-aminomethylthiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is a two-step process starting from the readily available precursor, 2-chloro-5-chloromethylthiazole. Two primary methods for the amination of this precursor are presented: the Delépine reaction and the Gabriel synthesis.

I. Overview of Synthetic Pathways

The overall synthetic strategy involves the initial preparation of 2-chloro-5-chloromethylthiazole, followed by the introduction of the amino group.

dot

Application Notes and Protocols: 2-Chloro-5-aminomethylthiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a primary amine on a methyl substituent at the 5-position, offers multiple sites for chemical modification. This allows for the construction of diverse molecular architectures and the synthesis of complex target molecules with a range of biological activities. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available precursor, 2,3-dichloropropene. The first step involves the synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole. The subsequent step focuses on the conversion of the chloromethyl group to the desired aminomethyl functionality.

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

A common route to 2-chloro-5-chloromethylthiazole involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by isomerization and a chlorination/cyclization reaction.[2]

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole

-

Materials:

-

2,3-dichloropropene

-

Sodium thiocyanate

-

Tetrabutylammonium bromide

-

Toluene

-

Sulfuryl chloride

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a 500 mL three-necked flask equipped with a condenser and a mechanical stirrer, add sodium thiocyanate (100g, 1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200 mL).

-

Slowly add 2,3-dichloropropene (108g, 0.97 mol) dropwise to the stirred mixture.

-

Heat the mixture to 80°C and reflux for 4 hours.

-

After 4 hours, increase the temperature to 120°C and continue heating for an additional 3 hours to facilitate the isomerization to 2-chloroallyl isothiocyanate.

-

Cool the reaction mixture to room temperature.

-

To the cooled reaction mixture, add dichloromethane (200 mL) and cool to 0-5°C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 equivalents relative to the starting 2,3-dichloropropene) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole.

-

| Precursor | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 2,3-dichloropropene | 1. Sodium thiocyanate, Tetrabutylammonium bromide 2. Sulfuryl chloride | Toluene, Dichloromethane | 80°C, then 120°C, then 0-5°C to room temperature | 7 hours, then 2-3 hours | ~65% |

Step 2: Synthesis of this compound

The conversion of the chloromethyl group of 2-chloro-5-chloromethylthiazole to a primary amine can be achieved through several standard organic transformations. Three common methods are outlined below.

Method A: Gabriel Synthesis

The Gabriel synthesis provides a reliable method for converting alkyl halides to primary amines, avoiding over-alkylation.

Experimental Protocol: Gabriel Synthesis of this compound

-

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

-

Procedure:

-

Dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

-

Heat the mixture at 80-100°C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water to precipitate the N-(2-chloro-thiazol-5-ylmethyl)phthalimide.

-

Filter the solid, wash with water, and dry.

-

Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the mixture, acidify with concentrated hydrochloric acid, and filter off the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield this compound.

-

Method B: Azide Reduction

This two-step method involves the formation of an azide intermediate followed by its reduction to the primary amine.

Experimental Protocol: Azide Reduction for this compound Synthesis

-

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Sodium azide

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Cobalt(II) chloride

-

Tetrahydrofuran (THF) or Methanol/Water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

Azide Formation: Dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) in DMF and add sodium azide (1.2 equivalents). Stir the mixture at room temperature for 12-24 hours. Pour the reaction mixture into water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-chloro-5-azidomethylthiazole.

-

Azide Reduction:

-

Using LiAlH₄: In a separate flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in dry THF. Cool the suspension to 0°C and slowly add a solution of the azide intermediate in dry THF. Allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the product.

-

Using NaBH₄/CoCl₂: To a solution of the azide intermediate in methanol/water, add cobalt(II) chloride hexahydrate (0.1 equivalents). Cool the mixture to 0°C and add sodium borohydride (2-3 equivalents) portion-wise. Stir the reaction at room temperature until completion. Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

-

Method C: Direct Ammonolysis

Direct reaction with ammonia can also yield the desired amine, although this method may sometimes lead to the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Ammonolysis of 2-Chloro-5-chloromethylthiazole

-

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Ammonia (concentrated aqueous solution or in methanol)

-

Ethanol

-

-

Procedure:

-

Dissolve 2-chloro-5-chloromethylthiazole in ethanol in a sealed pressure vessel.

-

Add a large excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

-

Heat the mixture at 60-80°C for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the primary amine from any potential byproducts.

-

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various pharmacologically active compounds, most notably the tyrosine kinase inhibitor, Dasatinib.

Synthesis of Dasatinib Intermediate

The primary amine of this compound can be acylated and subsequently used in coupling reactions to build the core structure of Dasatinib and its analogs. A key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][3]

Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes a related synthesis of a key 2-aminothiazole intermediate for Dasatinib.

-

Materials:

-

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

-

N-bromosuccinimide (NBS)

-

Thiourea

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.[3]

-

Stir the mixture for 1 hour at this temperature.[3]

-

Add thiourea (1.75 g, 22.9 mmol) and heat the mixture to 80-85°C for 2 hours.[3]

-

Cool the mixture and add 2N NaOH to adjust the pH to 9-10.[3]

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.[3]

-

The crude product can be purified by recrystallization.[3]

-

| Intermediate | Reagents | Solvent | Yield |

| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | N-bromosuccinimide, Thiourea | 1,4-Dioxane, Water | 95% |

This intermediate can then be further elaborated to synthesize Dasatinib.

Biological Activity of Molecules Derived from 2-Aminothiazole Scaffolds

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Dasatinib and BCR-ABL Kinase Inhibition